5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide
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Overview
Description
5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide is a complex organic compound featuring a thieno[3,4-d][1,3]thiazole core This bicyclic system contains both sulfur and nitrogen atoms, making it a unique structure in the realm of heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide typically involves multi-step reactions. One common method includes the cyclization of N-acyl-substituted cis- and trans-4-amino-3-hydroxythiophans in deuteroacetic acid, followed by the action of thionyl chloride . The formation of the thiazole core is achieved through cyclization steps and the use of sulfur nucleophiles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes as those used in laboratory settings. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The thiazole core allows for substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for cyclization, lithium aluminum hydride for reduction, and hydrogen peroxide for oxidation . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide involves its interaction with molecular targets and pathways in biological systems. The thiazole core can interact with enzymes and receptors, modulating their activity. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-imino-3a-methylperhydro-5λ6-thieno[3,4-d][1,3]thiazole-5,5-dione: This compound shares a similar thiazole core but differs in its substituents.
5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-d][1,3]thiazole-2-thione: Another similar compound with a thione group instead of an amine.
Uniqueness
5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide is unique due to its specific combination of sulfur and nitrogen atoms in the thiazole core, which imparts distinct chemical and biological properties. Its hydrobromide form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C5H9BrN2O2S2 |
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Molecular Weight |
273.2 g/mol |
IUPAC Name |
5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C5H8N2O2S2.BrH/c6-5-7-3-1-11(8,9)2-4(3)10-5;/h3-4H,1-2H2,(H2,6,7);1H |
InChI Key |
KHHHUCJBSLBTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N2)N.Br |
Origin of Product |
United States |
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